2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
The compound belongs to a class of molecules known as thioxopyrimidines . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . For example, the chemical shift of multiplet aromatic signals and the multiplet due to proton bonded to carbon adjacent to sulfur at position 2 can be observed .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the chemical environment of the atoms in the molecule .Scientific Research Applications
Synthetic Routes and Chemical Reactivity
The synthesis and chemical reactivity of compounds similar to the specified chemical structure often involve complex reactions that yield novel heterocyclic compounds. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, highlighting methods to generate compounds with potential anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, other research efforts have focused on the design, synthesis, and in vitro cytotoxic activity of certain pyrimidine derivatives, underscoring the importance of structural modifications for enhanced biological activity (Al-Sanea, Parambi, & Shaker, 2020).
Biological Applications
The structural features of pyrrolo[3,2-d]pyrimidine derivatives, closely related to the queried compound, have been explored for their antitumor activities. For instance, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown promising results against various human cancer cell lines (Hafez & El-Gazzar, 2017). These findings highlight the therapeutic potential of such compounds in oncology.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that thioxopyrimidines and their condensed analogs are known to possess diverse biological activities . These activities could be attributed to their ability to influence oxidative processes in the organism .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-2-34-20-12-10-19(11-13-20)31-26(33)25-24(22(16-29-25)18-7-4-3-5-8-18)30-27(31)36-17-23(32)28-15-21-9-6-14-35-21/h3-5,7-8,10-13,16,21,29H,2,6,9,14-15,17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJZBXBBZAQAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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